molecular formula C6H4BrF2NO B1401451 3-Bromo-4-(difluoromethoxy)pyridine CAS No. 1214377-46-4

3-Bromo-4-(difluoromethoxy)pyridine

Cat. No. B1401451
M. Wt: 224 g/mol
InChI Key: NGPXEJVJBMWMCM-UHFFFAOYSA-N
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Description

“3-Bromo-4-(difluoromethoxy)pyridine” is a chemical compound with the molecular formula C6H4BrF2NO . It has a molecular weight of 224.003 Da .


Synthesis Analysis

The synthesis of pyridine derivatives, including “3-Bromo-4-(difluoromethoxy)pyridine”, involves various methods such as C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions and the choice of reagents can influence the yield and the selectivity of the reaction .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(difluoromethoxy)pyridine” consists of a pyridine ring substituted with a bromo group at the 3-position and a difluoromethoxy group at the 4-position .


Physical And Chemical Properties Analysis

“3-Bromo-4-(difluoromethoxy)pyridine” is a liquid at room temperature . It has a polar surface area (PSA) of 22.12000 and a partition coefficient (LogP) of 2.44550 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-4-(difluoromethoxy)pyridine is instrumental in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of α-bromo-4-difluoromethoxyacetophenones, which are crucial in the synthesis of pyrrolo[1,2-a]imidazole and imidazo[2,1-a]pyridine derivatives containing difluoromethoxy groups (Demchenko et al., 1997).

Generation of Acid Sites on Silica Surfaces

In the field of catalysis, 3-Bromo-4-(difluoromethoxy)pyridine has been studied for its role in generating Brønsted and Lewis acid sites on the surface of silica. This is achieved through the addition of dopant cations and subsequent pyridine adsorption, creating coordinatively unsaturated dopant cations on silica surfaces (Connell & Dumesic, 1987).

Palladium-Catalyzed Synthesis of Pyridine Derivatives

The compound has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to create novel pyridine-based derivatives, demonstrating potential as chiral dopants for liquid crystals and showing significant biological activities such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Study of Tautomerism

3-Bromo-4-(difluoromethoxy)pyridine has been involved in studies exploring the tautomerism of hydroxypyridines. This involves examining the ultraviolet absorption spectra of substrates and reaction products to investigate the tautomeric structures (Kolder & Hertog, 2010).

Development of Building Blocks for Life-Sciences Research

It also plays a role in the synthesis of (trifluoromethoxy)pyridines, serving as important building blocks for research in life sciences. These compounds are accessible through efficient large-scale synthesis and offer potential for regioselective functionalization (Manteau et al., 2010).

Infrared Spectroscopy and Computational Studies

The compound is also significant in infrared spectroscopy and computational studies, aiding in the understanding of molecular structures and their properties, as seen in studies involving 5-Bromo-2-(trifluoromethyl)pyridine (Vural & Kara, 2017).

Safety And Hazards

While specific safety data for “3-Bromo-4-(difluoromethoxy)pyridine” is not available, brominated pyridines are generally considered hazardous. They can cause skin and eye irritation and may be harmful if inhaled or ingested .

properties

IUPAC Name

3-bromo-4-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-4-3-10-2-1-5(4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPXEJVJBMWMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292814
Record name 3-Bromo-4-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(difluoromethoxy)pyridine

CAS RN

1214377-46-4
Record name 3-Bromo-4-(difluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214377-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromopyridin-4-ol (L); 0.5 g, 0.00287 mol) in mixture of N,N-dimethylformamide (10.0 mL), water (1 mL), was added 2-chloro-2,2-difluoroacetic acid (0.74 g, 0.00574 mol) and potassium carbonate (0.47 g, 0.00344 mol). The resulting mixture was heated under microwave irradiation at 120° C. for 45 min. The reaction mixture was cooled to room temperature and poured into water (10.0 mL) and extracted with ethyl acetate (2×50.0 mL). Combined organic phase was washed with saturated sodium bicarbonate solution, water, saturated aqueous sodium chloride solution, dried over sodium sulphate, filtered and concentrated under vacuum to afford crude product. The crude was purified by silica gel (60-120) column chromatography using 0-8% methanol in dichloromethane to afford the title compound (IN-13). 1H NMR (400 MHz, DMSO-d6) δ: 8.606-8.60 (d, J=2.4 Hz, 1H), 8.08-8.05 (dd, J=5.2 Hz, 1H), 7.67-7.37 (t, J=58.8 Hz, 1H), 6.38-6.36 (dd, J=7.2 Hz, 1H). MS (M+1): 223.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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